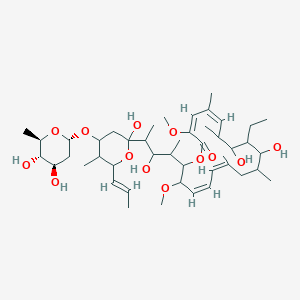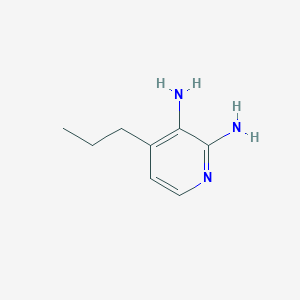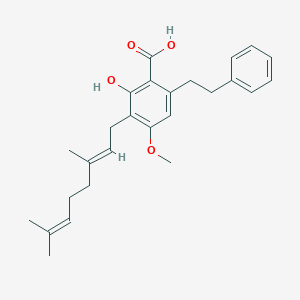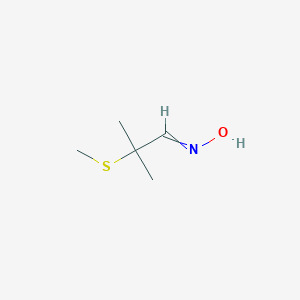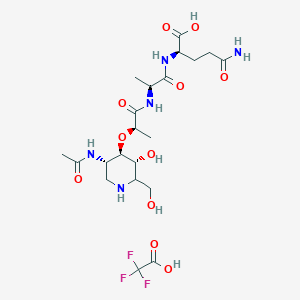![molecular formula C7H7N3O B162540 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 135829-83-3](/img/structure/B162540.png)
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde (MIPC) is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. MIPC is a versatile molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical And Physiological Effects
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to have antidiabetic effects, as it can improve glucose tolerance and insulin sensitivity in animal models.
Advantages And Limitations For Lab Experiments
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has several advantages for lab experiments, including its high yield and purity, its versatility, and its ability to target multiple signaling pathways. However, 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde for therapeutic use.
Synthesis Methods
There are several methods for synthesizing 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, including the reaction of 2,3-diaminopyrazine with acetaldehyde, the reaction of 2,3-diaminopyrazine with 2-bromoacetophenone, and the reaction of 2,3-diaminopyrazine with 2-chloroacetaldehyde. The most commonly used method for synthesizing 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is the reaction of 2,3-diaminopyrazine with acetaldehyde, which produces 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde in high yield and purity.
Scientific Research Applications
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively used in scientific research, particularly in the field of medicinal chemistry. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
properties
CAS RN |
135829-83-3 |
|---|---|
Product Name |
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h2-5H,1H3 |
InChI Key |
HYDMDZIUPHIFEH-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CN2N=C1)C=O |
Canonical SMILES |
CC1=C2N(C=CN2N=C1)C=O |
synonyms |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



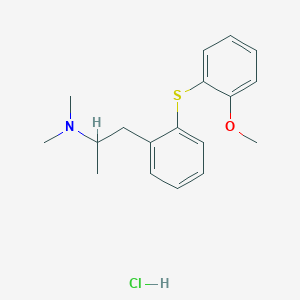
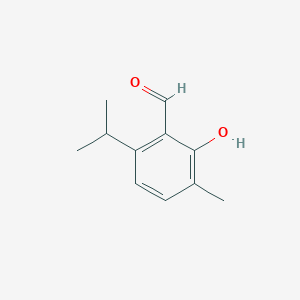
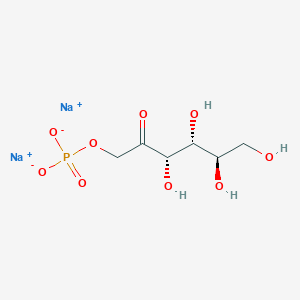
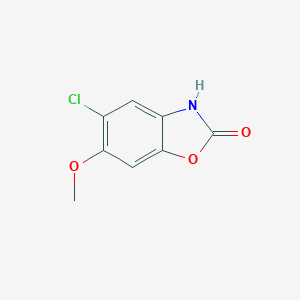
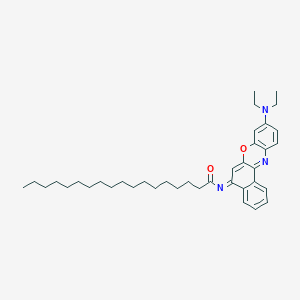

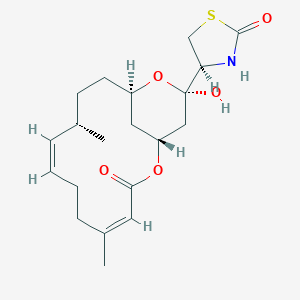
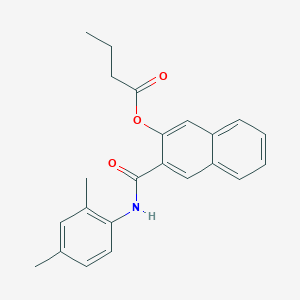
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
